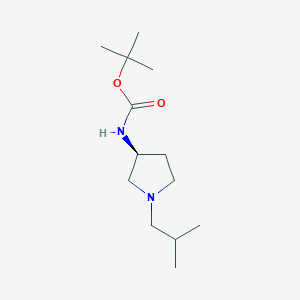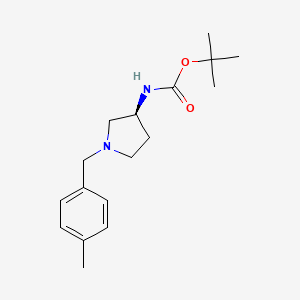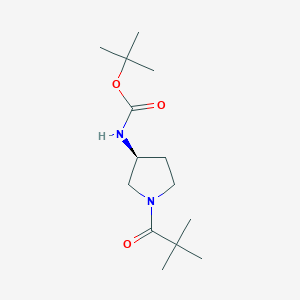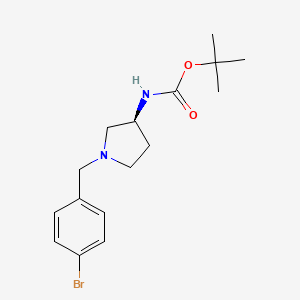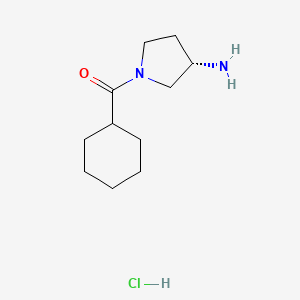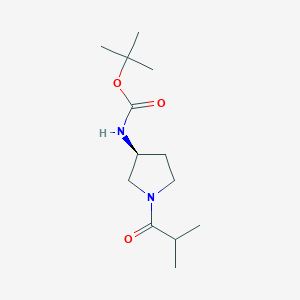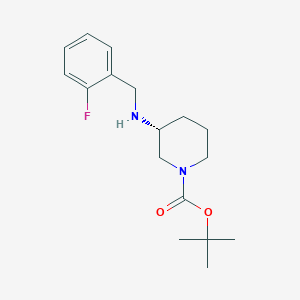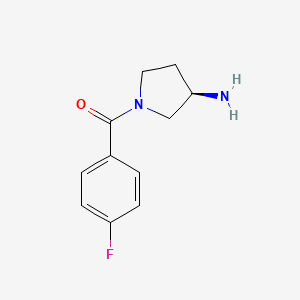![molecular formula C13H19FN2O B3027416 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1286273-86-6](/img/structure/B3027416.png)
3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Overview
Description
3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline is a chemical compound with the molecular formula C13H19FN2O . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline consists of a piperidine ring attached to an aniline group through a methoxy bridge, with a fluorine atom attached to the aniline ring .Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline is 238.3 . The predicted density is 1.116±0.06 g/cm3, and the predicted boiling point is 352.6±22.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Fluoroquinolones : A study by Mävers & Schlosser (1996) described the synthesis of N-(Fluoro-3-methoxyacryloyl)anilines, which are related to 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline. These compounds can be prepared through the condensation between lithium anilides and methyl 2-fluoro-3-methoxy-2-propenoate, leading to the formation of 3-fluoro-2-quinolones under acidic conditions (Mävers & Schlosser, 1996).
Preparation of Eperezolid-like Molecules : Yolal et al. (2012) conducted research on the synthesis of molecules similar to eperezolid starting from 3,4-difluoro nitrobenzene, leading to the preparation of compounds such as 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline (Yolal et al., 2012).
Docking and QSAR Studies : Caballero et al. (2011) performed docking and quantitative structure–activity relationship studies on derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, providing insights into the molecular features contributing to high inhibitory activity for these compounds as c-Met kinase inhibitors (Caballero et al., 2011).
Application in Antimicrobial Activities
- Antimicrobial Activities of Derivatives : The study by Yolal et al. (2012) also evaluated the antimicrobial activities of the synthesized compounds, revealing high anti-Mycobacterium smegmatis activity, which is a significant finding in the context of bacterial infections (Yolal et al., 2012).
Fluorescence and Electrochemical Studies
Fluorescence Quenching in Boronic Acid Derivatives : Research by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which is relevant to understanding the photophysical properties of fluoro-aniline derivatives (Geethanjali et al., 2015).
Electrochemical Fluorination Studies : A study by Abe, Pandey, and Baba (2000) explored the electrochemical fluorination of methylpiperidines, which is closely related to the chemical structure of interest, providing insights into the fluorination mechanisms of these compounds (Abe et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in research and development
Biochemical Pathways
It is mentioned in the context of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Result of Action
As a compound used in research and development , it’s likely that its effects are subject to ongoing investigation.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . .
properties
IUPAC Name |
3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16-7-5-10(6-8-16)9-17-13-11(14)3-2-4-12(13)15/h2-4,10H,5-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSBXNIFUWJADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194185 | |
| Record name | Benzenamine, 3-fluoro-2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286273-86-6 | |
| Record name | Benzenamine, 3-fluoro-2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-fluoro-2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



